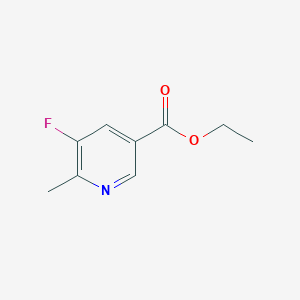

Ethyl 5-fluoro-6-methylnicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

ethyl 5-fluoro-6-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H10FNO2/c1-3-13-9(12)7-4-8(10)6(2)11-5-7/h4-5H,3H2,1-2H3 |

InChI Key |

WSJUEQKKDPVZKU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)C)F |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 5 Fluoro 6 Methylnicotinate and Analogues

De Novo Synthesis Approaches to the Pyridine (B92270) Nucleus

The construction of the pyridine ring from acyclic or simpler heterocyclic precursors, known as de novo synthesis, offers a versatile platform for introducing a wide range of substituents. These methods are broadly categorized into multi-step conversions and cyclocondensation reactions.

Multi-Step Conversions from Acyclic or Simpler Heterocyclic Precursors

The synthesis of the pyridine ring can be achieved through a sequence of reactions that assemble the six-membered heterocycle from open-chain precursors. A common strategy involves the formation of a 1,5-dicarbonyl compound or its synthetic equivalent, which upon reaction with an ammonia (B1221849) source, cyclizes to form a dihydropyridine (B1217469) intermediate. Subsequent oxidation furnishes the aromatic pyridine ring. baranlab.orgyoutube.comstudylib.net

One conceptual multi-step pathway to a precursor for ethyl 5-fluoro-6-methylnicotinate could involve the synthesis of an appropriately substituted 1,5-dicarbonyl compound. For instance, a Michael addition of a β-keto ester to an α,β-unsaturated ketone, followed by further functional group manipulations, could generate the required carbon skeleton. The introduction of the fluorine atom at the prospective C-5 position can be challenging and is often addressed at a later stage on the pre-formed ring.

Cyclocondensation Reactions for Functionalized Pyridines

Cyclocondensation reactions, where multiple components react in a single or sequential manner to form the heterocyclic ring, are highly efficient methods for pyridine synthesis.

The Hantzsch Pyridine Synthesis is a classic and widely used multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-keto ester, and an ammonia source. wikipedia.orgorganic-chemistry.orgyoutube.comambeed.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. This method is particularly effective for the synthesis of symmetrically substituted pyridines. For the synthesis of an analogue of this compound, a modified Hantzsch synthesis could be envisioned using a fluorinated β-keto ester as one of the components.

The Bohlmann-Rahtz Pyridine Synthesis provides an alternative route to polysubstituted pyridines. This two-step process begins with the condensation of an enamine with an ethynylketone to yield an aminodiene intermediate. organic-chemistry.orgwikipedia.orgjk-sci.com Subsequent heat-induced cyclodehydration affords the 2,3,6-trisubstituted pyridine. organic-chemistry.orgwikipedia.org A key advantage of this method is that it directly produces the aromatic pyridine ring, circumventing the need for a separate oxidation step. organic-chemistry.org Modifications to this method have been developed to allow for one-pot syntheses under milder conditions, for example, by using acid catalysis. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Hantzsch and Bohlmann-Rahtz Pyridine Syntheses

| Feature | Hantzsch Pyridine Synthesis | Bohlmann-Rahtz Pyridine Synthesis |

| Reactants | Aldehyde, 2x β-keto ester, Ammonia | Enamine, Ethynylketone |

| Intermediate | 1,4-Dihydropyridine | Aminodiene |

| Final Product | Pyridine (after oxidation) | Pyridine (direct) |

| Key Advantage | Readily available starting materials | Direct formation of aromatic ring |

| Reference | wikipedia.orgorganic-chemistry.org | organic-chemistry.orgwikipedia.org |

Esterification Reactions for Nicotinic Acid Intermediates

Once the substituted nicotinic acid core, such as 5-fluoro-6-methylnicotinic acid, is synthesized, the final step is the formation of the ethyl ester. Standard esterification procedures can be employed for this transformation.

Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common and cost-effective method. The reaction is typically heated to drive the equilibrium towards the ester product.

Alternatively, for more sensitive substrates or to avoid the use of strong acids, other methods can be utilized. These include the reaction of the nicotinic acid with an activating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive acyl chloride. researchgate.net This intermediate is then treated with ethanol (B145695), often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to yield the ethyl ester. Solid acid catalysts are also employed in greener synthetic approaches. google.com

Table 2: Selected Esterification Methods for Nicotinic Acid Derivatives

| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |

| Fischer-Speier | Ethanol, H₂SO₄ (cat.) | Reflux | Inexpensive, simple | Reversible, requires excess alcohol | |

| Acyl Chloride | SOCl₂, Ethanol, Base | Often mild | High yielding, irreversible | Generates HCl, may require inert atmosphere | researchgate.net |

| Solid Acid Catalyst | Ethanol, Solid Acid | Varies | Recyclable catalyst, often milder | Catalyst may require activation | google.com |

Regioselective Introduction of Substituents

An alternative synthetic strategy involves the formation of a simpler pyridine ring followed by the sequential and regioselective introduction of the desired substituents. The success of this approach hinges on the directing effects of the substituents already present on the ring.

Strategies for Fluorination at the C-5 Position

The introduction of a fluorine atom onto a pyridine ring can be achieved through various methods, with regioselectivity being a critical consideration. For the synthesis of this compound, fluorination would likely be performed on a pre-existing ethyl 6-methylnicotinate (B8608588) or a related intermediate.

Direct C-H fluorination of pyridines is a developing area of research. The electron-deficient nature of the pyridine ring makes it challenging for electrophilic fluorination. researchgate.net However, methods using potent fluorinating agents have been developed. For instance, the fluorination of 3,5-disubstituted pyridines has been studied, and the selectivity is influenced by the electronic and steric properties of the existing substituents. nih.govacs.org In some cases, directing groups can be employed to achieve high regioselectivity. nih.govprinceton.edu

A plausible approach could involve the use of N-oxides. The fluorination of pyridine N-oxides has been shown to provide access to fluorinated pyridines, sometimes with altered regioselectivity compared to the parent pyridine. For instance, direct fluorination of a pyridine N-oxide has been reported to yield a meta-fluorinated pyridine. rsc.org

Methodologies for Methylation at the C-6 Position

The regioselective introduction of a methyl group at the C-6 position of a 5-fluoronicotinate derivative would be the final key step in this alternative synthetic approach. Direct C-H methylation of pyridines is an attractive strategy due to its step-economy. researchgate.net

Radical methylation reactions, often initiated by the decomposition of peroxides, can be used to introduce methyl groups onto the pyridine ring. nih.govresearchgate.netdntb.gov.ua The regioselectivity of these reactions is governed by the electronic nature of the pyridine ring and any substituents present. The use of pyridine N-oxides can also influence the position of methylation. nih.govresearchgate.netdntb.gov.ua

Transition metal-catalyzed C-H activation provides another powerful tool for the regioselective functionalization of pyridines. researchgate.netnih.gov By employing a suitable directing group, it is possible to guide the methylation to a specific position on the pyridine ring. While this often requires additional synthetic steps for the installation and removal of the directing group, it can offer excellent control over the regiochemical outcome.

Sequential Functionalization of the Pyridine Ring

The synthesis of this compound can be strategically achieved through the sequential functionalization of a pyridine core. This approach involves the stepwise introduction of the required substituents—a fluorine atom, a methyl group, and an ethyl carboxylate group—onto the pyridine ring. The order of these introductions is critical to ensure the correct final arrangement (regio-isomer) due to the directing effects of the substituents.

A plausible synthetic route could commence with a pre-existing substituted pyridine, such as 3-amino-6-methylpyridine. The synthesis would then proceed through a series of key transformations:

Halogenation: Introduction of a bromine atom at the 2-position of 3-amino-6-methylpyridine. This can be accomplished using a reagent system like sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an acidic medium. The amino group directs the bromination to the ortho position, yielding 2-bromo-3-amino-6-methylpyridine with high selectivity and yield.

Diazotization and Fluorination (Balz-Schiemann Reaction): The amino group is converted into a more versatile diazonium salt using sodium nitrite (B80452) in the presence of a strong acid, such as tetrafluoroboric acid (HBF₄). Gentle heating of the resulting diazonium tetrafluoroborate (B81430) salt then results in the substitution of the diazo group with fluorine, yielding 2-bromo-5-fluoro-6-methylpyridine.

Cyanation: The bromine atom at the 2-position is then displaced by a cyano group. This nucleophilic aromatic substitution is typically carried out using copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. This step produces 5-fluoro-6-methylnicotinonitrile.

Hydrolysis and Esterification: The final step involves converting the nitrile group into the desired ethyl ester. This is usually a two-step process where the nitrile is first hydrolyzed to the corresponding carboxylic acid (5-fluoro-6-methylnicotinic acid) under acidic or basic conditions. Subsequently, the carboxylic acid is esterified using ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) via a Fischer esterification to yield the final product, this compound.

Table 1: Illustrative Sequential Synthesis Pathway

| Step | Reaction | Key Reagents & Conditions | Intermediate Product |

|---|---|---|---|

| 1 | Bromination | NaBr, NaBrO₃, H₂SO₄, Acetonitrile (B52724), 0–25°C | 2-bromo-3-amino-6-methylpyridine |

| 2 | Fluorination | 1. NaNO₂, HBF₄; 2. Heat | 2-bromo-5-fluoro-6-methylpyridine |

| 3 | Cyanation | CuCN, DMF, 150–180°C | 5-fluoro-6-methylnicotinonitrile |

| 4 | Esterification | 1. H⁺/H₂O, Heat; 2. Ethanol, H₂SO₄ | This compound |

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry offers powerful tools to construct complex molecules like this compound with greater efficiency and selectivity. These include transition-metal-catalyzed reactions and one-pot sequences that streamline the manufacturing process.

Transition-Metal-Catalyzed Cross-Coupling Reactions for C-C and C-X Bond Formation

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high precision. For the synthesis of this compound and its analogues, these reactions are invaluable, particularly for introducing the methyl group onto the pyridine ring.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a widely used method for forming C-C bonds. In a potential synthesis of the target molecule, a halogenated precursor, such as Ethyl 5-fluoro-6-chloronicotinate, could be coupled with a methylboronic acid or its ester. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base.

Stille Coupling: This reaction involves the coupling of an organostannane with an organohalide, catalyzed by palladium. It could be employed to introduce the methyl group by reacting a stannane (B1208499) reagent like trimethyl(methyl)stannane with a halogenated fluoronicotinate precursor.

[2+2+2] Cycloadditions: For building the pyridine ring from simpler acyclic precursors, transition-metal-catalyzed cycloaddition reactions offer a powerful strategy. elsevier.com A palladium-catalyzed [2+2+2] cycloaddition of a fluoro-substituted alkyne with a nitrile could theoretically be adapted to construct the 5-fluoro-6-methylnicotinate skeleton in a convergent manner.

Chemo-, Regio-, and Stereoselective Transformations

Achieving the correct isomer of this compound requires precise control over the reaction selectivity.

Regioselectivity: The placement of substituents on the pyridine ring is governed by the electronic properties of the starting materials and intermediates. In sequential functionalization, the existing groups on the ring direct the position of the next incoming substituent. For instance, in many electrophilic substitution reactions on pyridine, the C-3 position is favored. However, the presence of activating or deactivating groups can alter this preference, allowing for controlled synthesis of the desired 5,6-disubstituted pattern. The synthesis of related fluorinated pyridines often leverages these directing effects to achieve high regioselectivity. nih.gov

Chemoselectivity: In a molecule with multiple functional groups, chemoselectivity is the ability to react with one specific group while leaving others intact. For example, during a cross-coupling reaction to introduce the methyl group, the catalyst system must be chosen carefully to avoid unwanted side reactions with the fluoro or ethyl ester functionalities. Similarly, when reducing a related nicotinic acid to an alcohol, a mild reducing agent like sodium borohydride (B1222165) in methanol (B129727) can be used to selectively reduce the ester without affecting other parts of the molecule.

One-Pot and Cascade Reaction Sequences

One-pot syntheses and cascade reactions are highly efficient strategies that combine multiple reaction steps into a single operation without isolating intermediates. This approach saves time, resources, and reduces waste. While a specific one-pot synthesis for this compound is not prominently documented, analogous procedures for other substituted pyridines are well-established. nih.govnih.gov

A hypothetical one-pot synthesis could involve a modified Hantzsch pyridine synthesis or a multi-component condensation. For instance, a reaction between an enamine, an α,β-unsaturated carbonyl compound containing a fluorine atom, and an ammonia source could potentially construct the substituted dihydropyridine ring, which is then oxidized in situ to the final aromatic pyridine product. Such methods offer high chemo- and regioselectivity, forming multiple chemical bonds in a single, highly controlled sequence. nih.gov

Process Optimization and Scalability Considerations

Moving a synthesis from the laboratory bench to industrial production requires rigorous optimization of the reaction conditions to ensure safety, cost-effectiveness, high yield, and purity.

Reaction Condition Modulation for Enhanced Yield and Purity

The optimization of reaction parameters is a critical aspect of process chemistry. For the synthesis of nicotinic acid esters and their derivatives, several factors are key to maximizing yield and purity.

Catalyst and Reagent Loading: In esterification reactions, using a catalytic amount of a solid acid catalyst can lead to high yields (over 96%) and high purity (over 99%), while also simplifying workup as the catalyst can be filtered off. google.com In cross-coupling reactions, minimizing the amount of expensive palladium catalyst is a primary goal of optimization.

Solvent and Temperature: The choice of solvent can significantly impact reaction rate and selectivity. In one-pot nicotine (B1678760) synthesis starting from ethyl nicotinate (B505614), using toluene (B28343) as a solvent and controlling the temperature between 80-100°C was found to be optimal. google.comgoogleapis.com

Reaction Time and Concentration: Adjusting reaction times and the concentration of reagents can prevent the formation of byproducts. For example, in the oxidation of 2-methyl-5-ethylpyridine to produce 6-methylnicotinic acid, controlling the addition rate of nitric acid and continuously removing water helps drive the reaction to completion and improve yield. google.com

The table below summarizes optimized conditions found in the literature for reactions analogous to the steps required for synthesizing this compound.

Table 2: Examples of Optimized Reaction Conditions for Analogous Syntheses

| Reaction Type | Compound Synthesized | Key Optimized Parameters | Reported Yield / Purity | Reference |

|---|---|---|---|---|

| Esterification | Ethyl nicotinate | Catalyst: HND230 solid acid, Temp: 55°C, Time: 4h | 97.2% Yield, 99.5% Purity | google.com |

| One-Pot Condensation | Myosmine from Ethyl nicotinate | Base: 1.6 eq. Sodium ethoxide, Solvent: Toluene, Temp: 100°C | High Yield | google.com |

| Oxidation/Esterification | 6-Methylnicotinic acid ester | Reactants: 2-methyl-5-ethylpyridine, H₂SO₄, HNO₃, Temp: 140-225°C | - | google.com |

| Esterification/Methylation | Trigonelline hydrochloride from Nicotinic acid | Reactants: Dimethyl carbonate, K₂CO₃, Molar Ratio (NA:DMC): 1:8 | 94.6% Yield, 99.0% Purity | google.com |

Exploration of Industrially Viable Synthetic Pathways

The industrial production of this compound, a significant fluorinated pyridine derivative, necessitates synthetic routes that are not only efficient and high-yielding but also economically and environmentally sustainable. Research into such pathways has focused on the strategic introduction of the fluorine atom and the subsequent esterification, drawing from established methodologies for analogous non-fluorinated and differently substituted compounds. The exploration of these pathways often involves a multi-step process, beginning with the synthesis of a suitable fluorinated nicotinic acid precursor, followed by its esterification.

A plausible and industrially scalable approach to synthesizing this compound can be conceptualized through a two-step process. This involves the initial synthesis of the key intermediate, 5-fluoro-6-methylnicotinic acid, followed by its esterification to the final product.

Step 1: Synthesis of 5-Fluoro-6-methylnicotinic Acid

One such established method for the oxidation of alkylpyridines is the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃) in an acidic medium. For instance, the oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid is a known industrial process. google.com By analogy, 2-fluoro-5-methylpyridine (B1304807) can be oxidized to yield 6-fluoronicotinic acid, a closely related isomer.

A proposed reaction scheme based on these established methods would involve heating 2-fluoro-5-methylpyridine in the presence of a suitable oxidizing agent. The reaction conditions, including temperature, pressure, and catalyst choice, would be critical for optimizing the yield and minimizing by-products.

Step 2: Esterification to this compound

Once 5-fluoro-6-methylnicotinic acid is obtained, the subsequent step is its esterification with ethanol to yield the final product, this compound. Traditional Fischer-Speier esterification using a strong mineral acid like sulfuric acid as a catalyst is a common laboratory method. However, for industrial applications, the use of solid acid catalysts is gaining prominence due to advantages such as easier separation, reduced corrosion, and minimized acidic waste streams.

A Chinese patent (CN106957262A) details an industrially advantageous method for the preparation of ethyl nicotinate from nicotinic acid using a solid acid catalyst, HND230, in toluene. google.compatsnap.com This process involves reacting nicotinic acid with absolute ethanol in the presence of the solid catalyst at a temperature of 50-65°C, followed by reflux to remove water and drive the reaction to completion. google.compatsnap.com The catalyst can be recovered by simple filtration, and the solvent can be recycled, making it an environmentally and economically favorable process. google.compatsnap.com This methodology can be directly adapted for the esterification of 5-fluoro-6-methylnicotinic acid.

The table below outlines the key parameters for this industrially viable esterification process, as adapted for the synthesis of this compound.

Table 1: Industrially Viable Esterification Parameters

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Starting Material | 5-fluoro-6-methylnicotinic acid | The carboxylic acid precursor to the final ester. |

| Reagent | Absolute Ethanol | The alcohol required for the formation of the ethyl ester. |

| Catalyst | Solid Acid Catalyst (e.g., HND230) | Offers ease of separation, reusability, and reduced environmental impact compared to liquid acids. google.compatsnap.com |

| Solvent | Toluene | Acts as an azeotropic agent to remove water, driving the equilibrium towards the product. google.compatsnap.com |

| Reaction Temperature | 50-65°C (initial), then reflux | Allows for initial reaction followed by efficient removal of water by-product. google.compatsnap.com |

| Reaction Time | 3-6 hours | An efficient reaction time for achieving high conversion. google.compatsnap.com |

| Work-up | Filtration of catalyst, distillation of solvent | Simple and efficient purification steps suitable for large-scale production. google.compatsnap.com |

Synthesis of an Analogue: Methyl-6-methylnicotinate

Further supporting the viability of such pathways, the manufacturing process for a similar, non-fluorinated analogue, methyl-6-methylnicotinate, provides a valuable industrial blueprint. This process starts with 5-ethyl-2-methylpyridine, which is oxidized using nitric acid in the presence of sulfuric acid. environmentclearance.nic.in The resulting 6-methylnicotinic acid is then esterified with methanol. environmentclearance.nic.in The detailed flow of this industrial process underscores the feasibility of the proposed pathway for this compound.

The table below presents a summary of the manufacturing process for methyl-6-methylnicotinate, highlighting the key stages and reagents that could be adapted for the synthesis of its fluorinated ethyl ester counterpart.

Table 2: Manufacturing Process for Methyl-6-methylnicotinate Analogue

| Stage | Key Reagents and Conditions | Purpose |

|---|---|---|

| Oxidation | 5-Ethyl-2-methylpyridine, Sulfuric Acid, Nitric Acid (60%), 158-160°C | Oxidation of the ethyl group to a carboxylic acid. environmentclearance.nic.in |

| Esterification | Methanol, Reflux at 60-70°C for 6 hours | Formation of the methyl ester. environmentclearance.nic.in |

| Purification | pH adjustment, Extraction with Dichloromethane (MDC), Distillation | Isolation and purification of the final product. environmentclearance.nic.in |

By combining the principles of these established industrial processes—the oxidation of an appropriate fluorinated pyridine precursor and the subsequent efficient, solid-catalyst-mediated esterification—a robust and economically viable synthetic pathway for this compound can be confidently proposed for large-scale production.

Chemical Transformations and Derivatization Reactions of Ethyl 5 Fluoro 6 Methylnicotinate

Reactivity at the Ester Moiety

The ethyl ester group at the 3-position of the pyridine (B92270) ring is a primary site for a range of nucleophilic acyl substitution reactions. These transformations are fundamental in modifying the electronic and steric properties of the molecule, as well as for introducing new functional groups.

Hydrolysis to 5-fluoro-6-methylnicotinic Acid

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 5-fluoro-6-methylnicotinic acid, is a foundational reaction. This transformation is typically achieved under basic or acidic conditions. Basic hydrolysis, often employing alkali metal hydroxides like sodium hydroxide (B78521) or lithium hydroxide in an aqueous or mixed aqueous-organic solvent system, proceeds via a nucleophilic acyl substitution mechanism. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the free carboxylic acid.

This carboxylic acid derivative serves as a crucial intermediate for further functionalization, such as the formation of amides, acid chlorides, and other esters.

Transesterification Processes

Transesterification allows for the conversion of the ethyl ester into other alkyl esters. This process is typically catalyzed by an acid or a base and involves reacting ethyl 5-fluoro-6-methylnicotinate with a different alcohol. The equilibrium of the reaction can be shifted towards the desired product by using the new alcohol as a solvent or by removing the ethanol (B145695) byproduct. For instance, reaction with methanol (B129727) would yield mthis compound. bldpharm.com

Amidation and Hydrazinolysis Reactions

The reaction of this compound with primary or secondary amines leads to the formation of the corresponding amides. This amidation is often carried out by heating the ester with the amine, sometimes in the presence of a catalyst. The reaction is driven by the formation of the stable amide bond.

Similarly, hydrazinolysis, the reaction with hydrazine (B178648) hydrate, yields the corresponding hydrazide, 5-fluoro-6-methylnicotinohydrazide. This derivative is a valuable intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles.

Reactions on the Pyridine Ring System

The pyridine ring of this compound, being electron-deficient, is susceptible to nucleophilic attack, particularly due to the presence of the electron-withdrawing fluorine atom.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom at the 5-position is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is activated by electron-withdrawing groups. masterorganicchemistry.com The ester group at the 3-position and the ring nitrogen contribute to the electrophilicity of the pyridine ring, facilitating nucleophilic attack. libretexts.org

Common nucleophiles for SNAr reactions on this substrate include alkoxides, thiolates, and amines. For example, reaction with a nucleophile like sodium methoxide (B1231860) would lead to the substitution of the fluorine atom to yield ethyl 5-methoxy-6-methylnicotinate. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which is stabilized by the electron-withdrawing substituents. libretexts.org The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

It is noteworthy that SNAr reactions are a powerful tool for introducing a wide range of functional groups onto the pyridine ring, enabling the synthesis of a diverse library of derivatives. nih.gov

Electrophilic Aromatic Substitution Reactions

In contrast to its reactivity towards nucleophiles, the pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. youtube.com The presence of the ester group further deactivates the ring. Consequently, forcing conditions are typically required for EAS reactions on pyridine and its derivatives.

When such reactions do occur, the electrophile is directed to the C-3 position (meta to the nitrogen) to avoid the formation of an unstable intermediate with a positive charge on the nitrogen atom. youtube.com However, in the case of this compound, the positions are already substituted, making further electrophilic substitution challenging and often resulting in low yields or requiring specific catalytic systems.

Functionalization of the Methyl Group

The methyl group at the 6-position of this compound is a key site for functionalization, allowing for the introduction of various substituents and the extension of the carbon skeleton.

The selective oxidation of the methyl group in methylpyridines is a well-established transformation that can yield corresponding aldehydes, carboxylic acids, or hydroxymethyl derivatives, depending on the oxidant and reaction conditions. acs.orgrsc.org For this compound, selective oxidation of the methyl group to a formyl group would provide a valuable synthetic handle for further modifications, such as aldol (B89426) reactions or the formation of Schiff bases. More vigorous oxidation, for example using potassium permanganate (B83412) (KMnO4) or nitric acid, could lead to the formation of the corresponding 6-carboxypyridine derivative. acs.org

Table 1: Potential Products from Selective Oxidation of the Methyl Group

| Starting Material | Oxidizing Agent | Potential Product |

|---|---|---|

| This compound | Mild Oxidant (e.g., SeO₂) | Ethyl 5-fluoro-6-formylnicotinate |

The methyl group can undergo halogenation, typically via a free-radical mechanism, to introduce one or more halogen atoms. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide are commonly used for the benzylic halogenation of methylpyridines. The resulting halomethyl derivative is a highly versatile intermediate. For instance, the bromomethyl derivative can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including cyanides, azides, and alkoxides, to introduce new functional groups. It can also be used in the formation of phosphonium (B103445) salts for subsequent Wittig reactions, enabling carbon-carbon bond formation.

Table 2: Illustrative Derivatization of the Halogenated Methyl Group

| Intermediate | Reagent | Product |

|---|---|---|

| Ethyl 5-fluoro-6-(bromomethyl)nicotinate | Sodium Cyanide (NaCN) | Ethyl 5-fluoro-6-(cyanomethyl)nicotinate |

| Ethyl 5-fluoro-6-(bromomethyl)nicotinate | Sodium Azide (NaN₃) | Ethyl 6-(azidomethyl)-5-fluoronicotinate |

Applications as a Synthetic Building Block

The diverse reactivity of this compound makes it a valuable building block for the synthesis of more complex molecular structures, including various heterocyclic systems and polymers.

The functional groups on this compound can be utilized to construct fused or linked heterocyclic systems. For example, the ester and the functionalized methyl group can participate in cyclization reactions. Condensation of a derivatized intermediate, such as the 6-formyl derivative, with a binucleophile can lead to the formation of a new fused ring. The pyridine nitrogen can also participate in cycloaddition reactions. The synthesis of various pyridine-based heterocyclic systems often involves the strategic use of functionalized pyridine precursors. nih.govarkat-usa.orgnih.gov

The versatile functional handles of this compound allow for its incorporation into larger, more complex molecules and polymeric materials. For instance, after conversion of the ester to a carboxylic acid and the methyl group to an amino or hydroxyl group, the molecule can act as a monomer in polymerization reactions, leading to the formation of novel polyamides or polyesters. Pyridine-containing polymers are of interest due to their potential applications in areas such as catalysis, electronics, and materials with specific optical properties. researchgate.netmdpi.com The presence of the fluorine atom can impart unique properties to the resulting polymers, such as increased thermal stability and altered electronic characteristics.

Scaffold for Diversity-Oriented Synthesis Libraries

The strategic design and construction of diverse small-molecule libraries are fundamental to the discovery of novel bioactive compounds. Diversity-oriented synthesis (DOS) has emerged as a powerful paradigm for populating chemical space with structurally varied molecules, often starting from a common molecular scaffold. nih.gov this compound, with its distinct arrangement of functional groups on a privileged pyridine core, presents itself as a valuable starting point for the generation of such libraries. The inherent reactivity of its substituents, including the fluoro, methyl, and ethyl ester groups, offers multiple avenues for chemical modification, enabling the synthesis of a wide array of derivatives.

The utility of a scaffold in DOS is largely determined by its ability to undergo a variety of chemical transformations to produce a structurally diverse collection of molecules. The pyridine ring itself is a common motif in many pharmaceuticals, making it a desirable core structure for drug discovery programs. whiterose.ac.ukmskcc.org The presence of a fluorine atom, a methyl group, and an ethyl ester on this ring system provides orthogonal handles for derivatization, allowing for a systematic exploration of the surrounding chemical space.

The fluorine atom at the 5-position can influence the electronic properties of the pyridine ring and can be a site for nucleophilic aromatic substitution reactions, albeit under specific conditions. The methyl group at the 6-position can be functionalized through various C-H activation strategies or can be a site for condensation reactions after oxidation to an aldehyde. The ethyl ester at the 3-position is readily susceptible to a wide range of chemical modifications, including hydrolysis, amidation, and reduction, to introduce further points of diversity.

The following table outlines the key structural features of this compound that make it a promising scaffold for diversity-oriented synthesis.

| Structural Feature | Potential for Diversification | Example Reaction Types |

| Pyridine Core | A privileged scaffold in medicinal chemistry providing a rigid framework. whiterose.ac.ukmskcc.org | Core modification, ring-opening/ring-closing reactions. |

| 5-Fluoro Substituent | Modulates electronic properties, potential for nucleophilic aromatic substitution. | SNAr with various nucleophiles (e.g., amines, thiols). |

| 6-Methyl Group | Site for C-H activation, oxidation, or condensation reactions. | Oxidation to aldehyde/carboxylic acid, radical halogenation. |

| Ethyl Nicotinate (B505614) | Versatile handle for introducing a wide range of functional groups. | Hydrolysis, amidation, ester-to-amide conversion, reduction to alcohol. |

By systematically applying a range of chemical transformations to these functional groups, a library of compounds with diverse stereochemistry, shape, and functionality can be generated from this single scaffold. This approach allows for the efficient exploration of structure-activity relationships and the potential discovery of new therapeutic agents.

Spectroscopic and Structural Elucidation of Ethyl 5 Fluoro 6 Methylnicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In Ethyl 5-fluoro-6-methylnicotinate, distinct signals are expected for the aromatic protons on the pyridine (B92270) ring, the methyl group attached to the ring, and the ethyl group of the ester functionality.

The aromatic region would typically display signals for the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the ester group and the fluorine atom, as well as the electron-donating effect of the methyl group. The coupling between these protons and with the fluorine atom would result in characteristic splitting patterns.

The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the three protons of the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons, coupled to the two methylene protons. The methyl group attached to the pyridine ring would appear as a singlet, as it has no adjacent protons to couple with, though long-range coupling to the fluorine or ring protons may cause some broadening.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Pyridine Ring) | 8.5 - 8.7 | Doublet of doublets (dd) | JH-F, JH-H |

| H-4 (Pyridine Ring) | 7.9 - 8.1 | Doublet of doublets (dd) | JH-F, JH-H |

| -OCH₂CH₃ (Methylene) | 4.3 - 4.5 | Quartet (q) | ~7.1 |

| -CH₃ (Ring) | 2.5 - 2.7 | Singlet (s) | - |

| -OCH₂CH₃ (Methyl) | 1.3 - 1.5 | Triplet (t) | ~7.1 |

| Note: The chemical shifts and coupling constants are illustrative and can vary based on the solvent and experimental conditions. |

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon of the ester group is expected to appear at the most downfield region of the spectrum. The carbons of the pyridine ring will have chemical shifts influenced by the attached substituents, with the carbon bearing the fluorine atom showing a characteristic large coupling constant (JC-F). The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester) | 164 - 166 |

| C-5 (Pyridine Ring) | 155 - 158 (d, JC-F) |

| C-6 (Pyridine Ring) | 148 - 151 |

| C-2 (Pyridine Ring) | 145 - 148 |

| C-3 (Pyridine Ring) | 125 - 128 |

| C-4 (Pyridine Ring) | 120 - 123 (d, JC-F) |

| -OCH₂CH₃ (Methylene) | 61 - 63 |

| -CH₃ (Ring) | 16 - 18 |

| -OCH₂CH₃ (Methyl) | 14 - 15 |

| Note: The chemical shifts are illustrative and 'd' indicates a doublet due to C-F coupling. |

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split into a multiplet due to coupling with the neighboring aromatic protons, providing further confirmation of the substitution pattern on the pyridine ring.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for elucidating the detailed connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, COSY would show correlations between the coupled protons of the ethyl group and between the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the ¹³C signals for the protonated carbons of the pyridine ring and the ethyl and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying the connectivity around quaternary carbons, such as the carbonyl carbon and the carbons of the pyridine ring that are bonded to the substituents. For instance, correlations would be expected from the methyl protons to the C-6 carbon and from the methylene protons of the ethyl group to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the substitution pattern on the pyridine ring by observing through-space interactions between, for example, the methyl protons and a nearby aromatic proton.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental formula of the compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₉H₁₀FNO₂), the calculated exact mass would be compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of this compound, offering high sensitivity and selectivity for both purity determination and the analysis of complex mixtures. The coupling of liquid chromatography with mass spectrometry allows for the separation of the target compound from impurities, followed by its unambiguous identification based on its mass-to-charge ratio (m/z).

In a typical workflow, a reversed-phase liquid chromatography method separates the compound from any starting materials, by-products, or degradation products. The eluent is then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which is well-suited for polar molecules like nicotinic acid derivatives. In positive ion mode, the molecule is protonated to generate the pseudomolecular ion [M+H]⁺. The high accuracy of modern mass spectrometers allows for the confirmation of the elemental composition, providing strong evidence of the compound's identity.

For this compound (C₉H₁₀FNO₂), the expected monoisotopic mass and the corresponding [M+H]⁺ ion are critical for its identification. Analysis by LC-MS is also used to detect and tentatively identify impurities by their mass, even at trace levels. Commercial suppliers confirm the availability of LC-MS data for quality control of this compound. bldpharm.com

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Description |

| Molecular Formula | C₉H₁₀FNO₂ | The elemental composition of the compound. |

| Monoisotopic Mass | 183.0696 u | The exact mass of the most abundant isotopic species. |

| [M+H]⁺ (m/z) | 184.0774 | The mass-to-charge ratio of the protonated molecule detected in positive ion ESI-MS. |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H | Stretching | 3100 - 3000 |

| Alkyl Groups | C-H | Stretching | 2980 - 2850 |

| Ester Carbonyl | C=O | Stretching | 1730 - 1715 |

| Pyridine Ring | C=C, C=N | Stretching | 1600 - 1450 |

| Fluoro Substituent | C-F | Stretching | 1250 - 1020 |

| Ester Linkage | C-O | Stretching | 1300 - 1100 |

The presence of a strong absorption band around 1720 cm⁻¹ would confirm the ester carbonyl group, while bands in the 1600-1450 cm⁻¹ region would be characteristic of the aromatic pyridine ring. The C-F stretching vibration is a key marker for the fluorine substitution on the ring.

Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis

Raman spectroscopy is a complementary vibrational technique that detects light scattering from molecular vibrations. It is particularly sensitive to non-polar, symmetric bonds, which may be weak or inactive in the IR spectrum. For this compound, Raman spectroscopy would provide valuable data on the vibrations of the pyridine ring skeleton and the C-F bond. nih.gov

The symmetric "ring breathing" mode of the pyridine ring, which involves a uniform expansion and contraction of the ring, typically produces a strong and sharp signal in the Raman spectrum. This provides insight into the electronic structure and substitution pattern of the ring. Furthermore, vibrations associated with the C-CH₃ and C-F bonds would be observable, aiding in a complete vibrational assignment when used in conjunction with FT-IR data. Analysis of the polarization of Raman scattered light can also yield information about the symmetry of the molecular vibrations.

Advanced Chromatographic and Separation Techniques

High-performance chromatographic techniques are essential for determining the purity and quantifying this compound with high accuracy and precision.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and performing quantitative analysis of pharmaceutical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. bldpharm.comfluorochem.co.uk This method separates compounds based on their hydrophobicity.

The compound is injected into the HPLC system, where it is separated on a non-polar stationary phase, such as a C18 column, using a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.gov A UV detector is often used for detection, as the pyridine ring possesses a strong chromophore that absorbs UV light at a specific wavelength (typically around 260-270 nm). The purity of a sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. For quantification, the peak area of the analyte is compared against a calibration curve generated from certified reference standards.

Table 3: Typical RP-HPLC Method Parameters for Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Eluent system to separate components based on polarity. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at ~265 nm | Monitors the eluting compounds that absorb UV light. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and superior resolution. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which operate at higher pressures. This results in sharper and narrower peaks, allowing for better separation of closely eluting impurities and a more accurate purity assessment. bldpharm.com

The primary advantages of using UPLC for the analysis of this compound include:

Increased Resolution: Enhanced separation of the main compound from structurally similar impurities.

Higher Speed: Analysis times can be reduced from over 10-20 minutes in HPLC to just a few minutes in UPLC, significantly increasing sample throughput.

Greater Sensitivity: Sharper peaks lead to a higher signal-to-noise ratio, improving the detection limits for trace-level impurities.

These features make UPLC a highly valuable tool for in-process controls during synthesis and for the final quality control of this compound.

Theoretical and Computational Investigations of Ethyl 5 Fluoro 6 Methylnicotinate

In Silico Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules like Ethyl 5-fluoro-6-methylnicotinate, providing insights that can guide synthetic efforts and explain experimental outcomes.

Density Functional Theory (DFT) is a cornerstone of these investigations, used to calculate the electronic structure and energy of the molecule. ias.ac.inresearchgate.net From these calculations, several key descriptors of reactivity can be derived:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). wikipedia.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. researchgate.net For this compound, the electron-withdrawing fluorine and ester groups would be expected to lower the LUMO energy, making the pyridine (B92270) ring susceptible to nucleophilic attack. The distribution of these orbitals (their lobes) across the molecule can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.netwuxiapptec.comresearchgate.netrsc.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It highlights regions of negative potential (red/yellow), which are prone to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring is expected to be a region of negative potential, while the hydrogen atoms and the carbon atom attached to the fluorine would show positive potential. nih.govnih.gov

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites within the molecule, indicating the change in electron density when an electron is added or removed. This allows for a precise prediction of regioselectivity for various reactions.

Predicting Selectivity: The substitution pattern on the pyridine ring of this compound—a fluorine at position 5 and a methyl group at position 6—creates a specific electronic environment that governs the selectivity of its reactions.

Nucleophilic Aromatic Substitution (SNAr): Fluoropyridines are known to be highly reactive towards nucleophiles, often more so than their chloro-analogues. acs.org Computational modeling can predict the most likely position for SNAr. The fluorine atom is an excellent leaving group, and its position on the ring will be a primary site for nucleophilic attack. Theoretical calculations of the transition state energies for substitution at different positions can definitively establish the preferred reaction pathway. nih.gov

Electrophilic Attack: While the pyridine ring is generally electron-deficient, computational methods can identify the most probable sites for electrophilic attack, such as protonation or nitration. The MEP and FMO analysis would indicate that the pyridine nitrogen is the most likely site for electrophilic interaction. ias.ac.in

A hypothetical data table summarizing the kind of results expected from a DFT analysis of this compound is presented below.

| Computational Method | Parameter | Predicted Outcome for this compound | Implication |

| DFT (B3LYP/6-311G++) | HOMO Energy | -7.2 eV | Moderate electron-donating capability. |

| DFT (B3LYP/6-311G++) | LUMO Energy | -1.5 eV | High susceptibility to nucleophilic attack. |

| DFT (B3LYP/6-311G++) | HOMO-LUMO Gap | 5.7 eV | High chemical stability, but reactive under specific conditions. |

| MEP Analysis | Most Negative Potential | Pyridine Nitrogen | Primary site for electrophilic attack and protonation. |

| MEP Analysis | Most Positive Potential | Carbon at C5 (bonded to F) | Likely site for nucleophilic attack. |

Theoretical Structure-Activity Relationship (SAR) Modeling

Theoretical SAR modeling aims to establish a correlation between the chemical structure of a molecule and its biological activity. This is particularly relevant for compounds like this compound, as pyridine and nicotinic acid derivatives are common scaffolds in medicinal chemistry. nih.govnih.govnih.gov

The prediction of how this compound might interact with a biological target, such as an enzyme or receptor, can be approached from two main angles, depending on the available information:

Ligand-Based Approaches: When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. By analyzing a set of known active molecules, a pharmacophore model can be generated. This compound could then be fitted to this model to predict its potential activity. Its key features would include a hydrogen bond acceptor (the pyridine nitrogen and ester carbonyl), a hydrophobic region (the methyl group), and a halogen bond donor (the fluorine atom).

Molecular Similarity Analysis: This involves comparing the structural and electronic properties of this compound to a database of compounds with known activities. High similarity to an active compound would suggest a similar biological profile.

Structure-Based Approaches: If the 3D structure of the target protein is known (from X-ray crystallography or NMR, for example), structure-based methods can provide more detailed and accurate predictions.

Molecular Docking: This is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.com A virtual model of this compound would be placed into the binding site of a receptor, and its binding affinity would be calculated based on the intermolecular interactions formed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. tandfonline.comnih.gov This can provide a quantitative estimate of its inhibitory or binding constant (Ki or IC50). For instance, docking studies on similar pyridine derivatives have been used to predict their binding to enzymes like EGFR kinase. tandfonline.com

Molecular Dynamics (MD) Simulations: Following a docking study, MD simulations can be performed to simulate the dynamic behavior of the ligand-protein complex over time. This provides insights into the stability of the binding pose and the flexibility of the ligand and protein, offering a more realistic representation of the binding event. nih.gov

A hypothetical summary of a docking study for this compound against a kinase target is shown below.

| Interaction Type | Interacting Residue (Hypothetical) | Atom(s) in this compound | Predicted Contribution |

| Hydrogen Bond | MET793 (backbone NH) | Pyridine Nitrogen (N1) | Strong, anchors the ligand in the hinge region. |

| Hydrogen Bond | LYS745 (side chain NH3+) | Ester Carbonyl Oxygen | Moderate, contributes to binding affinity. |

| Halogen Bond | ASP855 (side chain COO-) | Fluorine at C5 | Favorable electrostatic interaction. |

| Hydrophobic Interaction | LEU718, VAL726, ALA743 | Methyl group at C6, Ethyl group of ester | Fills a hydrophobic pocket, increasing potency. |

QSAR is a computational modeling method that aims to create a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govyoutube.com A QSAR model can be used to predict the activity of new, unsynthesized compounds. researchgate.netyoutube.comnih.gov

To build a QSAR model for a class of compounds including this compound, the following steps would be taken:

Data Set Collection: A set of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) would be compiled. This would ideally include various substituted fluoro-methyl-nicotinates.

Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, counts of specific functional groups.

3D Descriptors: Molecular surface area, volume, shape indices.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), dipole moment, HOMO/LUMO energies.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build an equation that correlates the descriptors with the biological activity. nih.govnih.govresearchgate.netdergipark.org.tr

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. dergipark.org.tr

A hypothetical QSAR equation for a series of nicotinic acid ester derivatives might look like this:

pIC50 = 0.5 * LogP - 0.02 * PSA + 1.2 * (presence of H-bond donor) + 3.5

This equation would suggest that higher lipophilicity (LogP) and the presence of a hydrogen bond donor increase the biological activity, while a larger polar surface area (PSA) is detrimental. Such a model could then be used to predict the pIC50 of this compound and guide the design of more potent analogues.

Comprehensive Search Reveals No Publicly Available Data on the Biological Interaction Mechanisms of this compound

A thorough investigation into the biological activities and molecular interaction mechanisms of the chemical compound this compound has yielded no publicly available scientific research or data. Extensive searches for studies pertaining to its potential enzyme inhibition, receptor binding, or modulation of biochemical pathways have not returned any relevant findings.

As a result, it is not possible to provide a detailed article on the biological interaction mechanisms and target identification studies of this compound as requested. The absence of primary research literature on this specific compound means there is no information to populate the outlined sections and subsections concerning its molecular interactions.

This lack of information suggests that this compound may be a relatively new compound, a chemical intermediate used in the synthesis of other molecules, or a substance that has not yet been the subject of in-depth biological investigation. Scientific inquiry into the specific biological effects of countless chemical compounds is an ongoing process, and many substances remain uncharacterized.

Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the potential biological targets and mechanisms of action for this compound. Without such studies, any discussion of its enzyme interactions, receptor modulation, or effects on cellular pathways would be purely speculative.

Biological Interaction Mechanisms and Target Identification Studies Mechanistic Focus

Role as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a biological pathway. For a compound to be an effective chemical probe, it should ideally exhibit high potency, selectivity, and a well-understood mechanism of action.

Currently, there is a lack of specific studies that have utilized Ethyl 5-fluoro-6-methylnicotinate as a chemical probe. However, the nicotinoyl scaffold is a key component in various biologically active molecules. For instance, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and its phosphate (B84403) derivative (NADP) are fundamental coenzymes in cellular metabolism. Derivatives of nicotinic acid have been developed as chemical probes for various enzymes and receptors.

Given its structure, this compound could potentially be explored as a probe in several contexts:

Enzyme Inhibition Studies: The nicotinate (B505614) structure is a recognized pharmacophore. By modifying the substituents on the pyridine (B92270) ring, researchers can systematically probe the binding pockets of target enzymes. The fluorine atom at the 5-position and the methyl group at the 6-position of this compound could be critical for exploring specific interactions within an enzyme's active site.

Receptor Binding Assays: Nicotinic acid and its derivatives are known to interact with various receptors, most notably the nicotinic acetylcholine (B1216132) receptors (nAChRs) and the G-protein coupled receptor GPR109A. While the specific affinity of this compound for these receptors is uncharacterized, it could serve as a starting point or a negative control in the development of more potent and selective ligands.

The development of a novel chemical probe often involves iterative cycles of synthesis and biological testing. Should this compound exhibit any interesting biological activity, it could be optimized through medicinal chemistry efforts to enhance its properties as a chemical probe.

Structure-Activity Relationships Correlating Structural Features with Mechanistic Biological Effects

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, the key structural features are the ethyl ester, the pyridine core, the 5-fluoro substituent, and the 6-methyl substituent.

| Feature | Potential Influence on Biological Activity |

| Ethyl Ester | The ester group can affect the molecule's solubility, cell permeability, and metabolic stability. It can be hydrolyzed by esterases in the body to the corresponding carboxylic acid, which may be the active form of the molecule. |

| Pyridine Core | The pyridine ring is a key feature of the nicotinic acid pharmacophore. It can participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. |

| 5-Fluoro Substituent | The fluorine atom is a bioisostere of a hydrogen atom but has significantly different electronic properties. Its high electronegativity can alter the acidity of nearby protons and the overall electron distribution of the aromatic ring, potentially influencing binding affinity and metabolic stability. |

| 6-Methyl Substituent | The methyl group can provide steric bulk, which can influence selectivity for a particular biological target. It can also participate in hydrophobic interactions within a binding pocket. |

While direct SAR studies for this compound are not available, we can infer potential relationships from studies on other substituted nicotinates:

Anti-inflammatory Activity: Research on various nicotinate derivatives has shown that substitution on the pyridine ring can lead to potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The specific placement and nature of substituents are critical for this activity.

CNS Activity: The ability of a molecule to cross the blood-brain barrier is crucial for activity in the central nervous system. The lipophilicity and size of the substituents on the nicotinate ring play a significant role in this property. For example, in the development of PET tracers for brain imaging, modifications to the nicotinate structure have been explored to optimize brain permeability.

Applications in Organic Synthesis and Functional Materials Science

Key Intermediate in Complex Molecule Synthesis

Ethyl 5-fluoro-6-methylnicotinate serves as a crucial intermediate in the multi-step synthesis of complex heterocyclic compounds. The fluorine and methyl substituents influence the electronic properties of the pyridine (B92270) ring, while the ethyl ester group provides a handle for various chemical transformations such as hydrolysis, amidation, or reduction.

For instance, it is a precursor in the synthesis of novel quinoline (B57606) derivatives. A series of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid derivatives were prepared, demonstrating the utility of fluorinated pyridine intermediates in constructing bioactive frameworks. nih.gov Similarly, it can be used in the synthesis of intermediates for tricyclic fluoroquinolones, such as ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydro- bldpharm.comnih.govthiazeto[3,2-a]quinoline-3-carboxylate. researchgate.net The strategic placement of the fluorine atom is often a key design element in medicinal chemistry to enhance metabolic stability or binding affinity.

Precursor for Advanced Organic and Optoelectronic Materials

The field of materials science utilizes specialized organic molecules to create materials with desired electronic and optical properties. Substituted pyridines, like this compound, are explored as building blocks for such materials. bldpharm.combldpharm.com The presence of the electron-withdrawing fluorine atom and the pyridine nitrogen can influence the electron transport properties of resulting materials, making them candidates for applications in organic light-emitting diodes (OLEDs) or other electronic devices. bldpharm.combldpharm.com While specific research detailing the direct polymerization or incorporation of this compound into optoelectronic materials is emerging, its structural motifs are common in materials designed for these purposes. bldpharm.combldpharm.com

Exploration in Agrochemical and Specialty Chemical Development

The development of new agrochemicals often involves the synthesis and screening of novel heterocyclic compounds. The fluoro-methyl-pyridine core of this compound is a toxophore of interest. Research has shown that derivatives of similar structures, such as those based on 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, exhibit potent antibacterial and antifungal activities against various plant pathogens. nih.gov For example, certain derivatives showed better activity against Xanthomonas oryzae than the commercial bactericide streptomycin (B1217042) sulfate. nih.gov This suggests that this compound can serve as a starting point for the development of new pesticides and specialty chemicals aimed at crop protection.

Design and Synthesis of Novel Catalysts and Reagents

In the realm of catalysis, substituted pyridines are frequently used as ligands for transition metals. mdpi.com The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can modulate the steric and electronic properties of the resulting catalyst complex. This tuning is critical for achieving high activity and selectivity in catalytic reactions. mdpi.com this compound could be modified, for example, by converting the ester group into a different functional group that can chelate a metal, to create bespoke ligands for applications in organic synthesis and methodology development. mdpi.com

Contribution to Chemical Space Exploration and Fragment-Based Design

Fragment-based drug design (FBDD) is a modern approach to drug discovery that uses small molecular fragments as starting points for building lead compounds. nih.govrsc.org this compound, with its defined structure and molecular weight, is an ideal candidate for inclusion in fragment libraries. The fluorinated pyridine scaffold is a valuable pharmacophore, and by screening such fragments against biological targets, researchers can identify "hot spots" for binding. rsc.org These initial binding events can then be optimized and "grown" into more potent and selective drug candidates. nih.gov The use of fluorinated fragments is particularly advantageous as fluorine can form favorable interactions with protein targets and improve pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-fluoro-6-methylnicotinate, and how can researchers optimize reaction conditions for reproducibility?

- Methodological Answer : this compound is synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 5-fluoro-6-methylnicotinic acid with ethanol under acidic catalysis (e.g., H₂SO₄) or using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions . Optimization includes:

- Temperature Control : Reflux conditions (70–80°C) improve esterification efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Purity Monitoring : Use HPLC to track reaction progress and confirm product purity (>98%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~165–170 ppm in ¹³C NMR) and fluorine-coupled aromatic protons (δ ~8.2–8.5 ppm in ¹H NMR) .

- LC-MS : Confirm molecular weight (calculated: 199.18 g/mol) via [M+H]⁺ or [M+Na]⁺ adducts .

- FT-IR : Validate ester C=O stretch (~1720 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Q. How can researchers address solubility challenges for this compound in biological assays?

- Methodological Answer :

- Solvent Systems : Use DMSO (10–20% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media .

- Surfactant Addition : Non-ionic surfactants (e.g., Tween-80) improve aqueous dispersion without interfering with bioactivity .

Advanced Research Questions

Q. How can conflicting data on the bioactivity of this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from structural analogs (e.g., trifluoromethyl vs. cyano substituents) or assay variability. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Compare EC₅₀ values across analogs to identify critical substituents .

- Assay Standardization : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability) to confirm activity .

- Meta-Analysis : Apply PRISMA guidelines to systematically evaluate published data and identify confounding variables (e.g., solvent effects) .

Q. What strategies are effective for improving the regioselectivity of fluorination in this compound synthesis?

- Methodological Answer :

- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate the pyridine ring at the 5-position before introducing fluorine .

- Electrophilic Fluorination : Employ Selectfluor® or NFSI (N-fluorobenzenesulfonimide) to target electron-rich aromatic positions .

- Computational Modeling : DFT calculations predict fluorination sites by analyzing charge distribution and frontier molecular orbitals .

Q. How can researchers validate the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS .

- Isotope Labeling : Use ¹⁸O-labeled ethanol during synthesis to trace ester hydrolysis .

- CYP450 Inhibition Profiling : Identify metabolic pathways using CYP isoform-specific inhibitors .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.